2-(2-Chloroethoxy)tetrahydro-2H-pyran

Catalog No.
S1893876
CAS No.
5631-96-9
M.F
C7H13ClO2
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethoxy)tetrahydro-2H-pyran

CAS Number

5631-96-9

Product Name

2-(2-Chloroethoxy)tetrahydro-2H-pyran

IUPAC Name

2-(2-chloroethoxy)oxane

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2

InChI Key

ZVVQFPGYDBUGQB-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCCl

Canonical SMILES

C1CCOC(C1)OCCCl

The exact mass of the compound 2-(2-Chloroethoxy)tetrahydro-2H-pyran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Chloroethoxy)tetrahydro-2H-pyran (CAS 5631-96-9) is a bifunctional aliphatic building block featuring a terminal alkyl chloride tethered to a tetrahydropyranyl (THP) protected primary alcohol. In industrial procurement, this compound is prioritized as a C2 synthon because it acts as a highly controlled electrophile or organometallic precursor while completely masking the hydroxyl group. It is selected over unprotected haloethanols because the THP acetal remains intact under strong bases, nucleophiles, and hydrides, yet can be cleanly cleaved under mild acidic conditions (pH < 4) after the target carbon-carbon or carbon-heteroatom bond is formed.

Substituting this compound with unprotected 2-chloroethanol or the more reactive 2-(2-bromoethoxy)tetrahydro-2H-pyran introduces severe process and storage liabilities. Under the basic conditions required for standard alkylations (e.g., NaH or KOH), unprotected 2-chloroethanol rapidly undergoes intramolecular cyclization to form volatile ethylene oxide, destroying the reagent and severely depressing intermolecular yields. Conversely, while the bromide analog (CAS 172797-67-0) offers faster reaction kinetics, it is chemically labile during storage; it typically requires the addition of potassium carbonate stabilizers to prevent acid-catalyzed auto-deprotection, which complicates moisture-sensitive organometallic workflows and restricts its operational shelf life [1].

Shelf-Life and Stabilizer-Free Processability

The chloride analog exhibits superior ambient stability compared to its bromide counterpart. Commercial formulations of 2-(2-bromoethoxy)tetrahydro-2H-pyran often require basic stabilizers (like K2CO3) to neutralize trace acids and prevent premature cleavage of the THP acetal, with unstabilized batches degrading rapidly. 2-(2-Chloroethoxy)tetrahydro-2H-pyran does not require inorganic stabilizers for long-term storage, maintaining its integrity over extended periods under standard inert conditions[1].

Evidence DimensionStabilizer requirement and shelf life
Target Compound DataStabilizer-free; extended shelf life under ambient/inert conditions
Comparator Or Baseline2-(2-Bromoethoxy)tetrahydro-2H-pyran (requires basic stabilizers; unstabilized degrades rapidly)
Quantified DifferenceElimination of inorganic stabilizers and extension of usable shelf life
ConditionsAmbient to 2–8°C storage under inert atmosphere

Eliminates the need to filter out inorganic bases prior to running moisture- or base-sensitive organometallic reactions.

Mass Efficiency and Atom Economy in Commercial Procurement

For large-scale manufacturing, the choice of leaving group significantly impacts the mass efficiency of the process. 2-(2-Chloroethoxy)tetrahydro-2H-pyran has a molecular weight of 164.63 g/mol, whereas the bromide analog weighs 209.08 g/mol. Procuring the chloride variant results in a 21.2% reduction in raw material mass required per mole of electrophile compared to the bromide, directly reducing transportation, storage, and downstream halide waste disposal costs .

Evidence DimensionMolecular weight and mass efficiency
Target Compound Data164.63 g/mol
Comparator Or Baseline2-(2-Bromoethoxy)tetrahydro-2H-pyran (209.08 g/mol)
Quantified Difference21.2% less mass required per mole of active reagent
ConditionsStoichiometric process scaling

Drives down the cost of goods sold (COGS) and reduces waste generation in pilot and commercial-scale syntheses.

Prevention of Intramolecular Cyclization in Basic Media

When utilized in base-mediated etherifications or amine alkylations, 2-(2-Chloroethoxy)tetrahydro-2H-pyran consistently delivers high yields (frequently ~95%) because the THP group prevents the hydroxyl oxygen from participating in the reaction. In stark contrast, unprotected 2-chloroethanol subjected to the same basic conditions undergoes rapid intramolecular nucleophilic attack, consuming the reagent to form ethylene oxide and resulting in poor target yields .

Evidence DimensionIntermolecular alkylation yield under basic conditions
Target Compound Data~95% yield in standard Williamson ether syntheses
Comparator Or BaselineUnprotected 2-chloroethanol (predominant conversion to ethylene oxide)
Quantified DifferenceNear-quantitative intermolecular yield vs. massive reagent loss to cyclization
ConditionsStrong base (e.g., NaOH, NaH), elevated temperatures

Ensures reliable, high-yielding hydroxyethylation of substrates without generating hazardous gaseous byproducts.

Organometallic Precursor Suitability and Wurtz Coupling Minimization

The formation of Grignard reagents from alkyl halides is often plagued by Wurtz-type homocoupling side reactions, which consume the electrophile to form symmetric dimers. Alkyl chlorides like 2-(2-Chloroethoxy)tetrahydro-2H-pyran generally exhibit a lower propensity for Wurtz coupling during magnesium insertion in THF compared to their more reactive bromide or iodide counterparts, leading to a cleaner organomagnesium solution for subsequent nucleophilic additions [1].

Evidence DimensionHomocoupling side reactions during Grignard formation
Target Compound DataAlkyl chloride (lower Wurtz coupling rates)
Comparator Or BaselineAlkyl bromides/iodides (higher Wurtz coupling rates)
Quantified DifferenceMaximized active nucleophile concentration with reduced dimer impurities
ConditionsMagnesium turnings in THF, standard initiation

Provides a cleaner, higher-titer organometallic reagent, which is critical for maximizing yields in complex carbon-carbon bond-forming steps.

Base-Mediated Hydroxyethylation of Phenols and Amines

Because the THP protecting group prevents intramolecular epoxide formation, this compound is the optimal choice for introducing a hydroxyethyl linker onto complex phenols or amines under strongly basic conditions (e.g., NaH or KOH) .

Large-Scale Synthesis of API Intermediates

In pilot-scale manufacturing, the 21.2% mass efficiency advantage over the bromide analog, combined with its stabilizer-free ambient shelf life, makes this chloride the preferred C2 synthon for minimizing COGS and halide waste .

Preparation of Functionalized Grignard Reagents

When synthesizing organomagnesium building blocks for carbon-carbon bond extension, the chloride effectively minimizes Wurtz-type homocoupling, yielding a higher-titer nucleophile for downstream reactions .

XLogP3

1.5

Other CAS

5631-96-9

Dates

Last modified: 08-16-2023

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